4-Bromo-3-chlorobenzene-1,2-diamine

Overview

Description

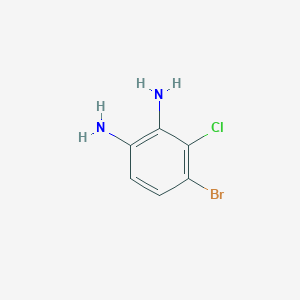

4-Bromo-3-chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chlorobenzene-1,2-diamine can be synthesized through a multi-step process involving the halogenation and amination of benzene derivatives. One common method involves the following steps:

Halogenation: Starting with a benzene derivative, bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.

Amination: The halogenated benzene derivative is then subjected to amination reactions to introduce the amino groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:

- **Oxidation and Reduction

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Activity

4-Bromo-3-chlorobenzene-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a benzene ring with bromine and chlorine substituents and two amino groups. This configuration contributes to its significant biological activity, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C6H6BrClN2

- Molecular Weight : 221.48 g/mol

- Structure : Contains bromine at the 4-position, chlorine at the 3-position, and amino groups at the 1 and 2 positions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its ability to interact with various biological targets makes it a candidate for drug development. The presence of amino groups enhances its capacity to form hydrogen bonds with biological macromolecules, potentially leading to inhibitory effects on certain enzymes or receptors involved in microbial growth.

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. The structural features allow it to interact with cellular pathways that regulate cancer cell proliferation and survival. For instance, the compound's interactions with specific enzymes can modulate pathways involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit cytochrome P450 enzymes (e.g., CYP2C19 and CYP2C9), which play a crucial role in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.

- Hydrogen Bonding : The amino groups facilitate hydrogen bonding with active sites of enzymes, which may result in competitive inhibition.

- Halogen Bonding : The halogen atoms (bromine and chlorine) can participate in halogen bonding, enhancing the stability of interactions with target molecules.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent.

- Enzyme Interaction Research : Research focusing on enzyme inhibition highlighted that this compound significantly affected enzyme activity in vitro, suggesting its utility in understanding metabolic pathways and drug interactions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | Similar structure but different halogen positioning |

| 4-Bromo-1,2-diaminobenzene | C6H7BrN2 | Lacks chlorine; different reactivity profile |

| 4-Chloro-3-bromobenzene-1,2-diamine | C6H6BrClN2 | Different halogen; potential variation in activity |

| 4-Bromoaniline | C6H7BrN | Simpler structure; lacks second amine group |

The unique positioning of bromine and chlorine atoms in this compound significantly contributes to its chemical reactivity and biological properties compared to similar compounds.

Properties

IUPAC Name |

4-bromo-3-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDGRNKLELOPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.